6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine
Description
Properties
Molecular Formula |
C10H10ClN3 |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
6-chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10ClN3/c11-8-4-5-9-12-10(7-2-1-3-7)13-14(9)6-8/h4-7H,1-3H2 |
InChI Key |
GMUNPTYCIMFWBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the use of acid-catalyzed cyclization of hydrazinyl derivatives .
Industrial Production Methods
While specific industrial production methods for 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols can be used.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Organic solvents like dichloromethane or ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo oxidation and reduction reactions allows chemists to modify its functional groups for diverse applications.
| Type of Reaction | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Sodium borohydride | Modified derivatives |
Biology
The compound exhibits significant biological activities, making it a candidate for drug discovery. It has been studied for its potential effects on various biological targets:
- Inverse Agonist for RORγt : This property suggests potential applications in treating autoimmune diseases.
- Inhibitors for PHD-1, JAK1, and JAK2 : These activities indicate possible use in cancer therapy and inflammatory conditions.
Medicine
The medicinal applications of 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine are notable:
- Anti-inflammatory Agents : Due to its interaction with specific pathways involved in inflammation.
- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation through various mechanisms.
Case Study 1: Inhibition of JAK Pathways
A study investigated the efficacy of 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine as an inhibitor of Janus kinase pathways. The results showed a significant reduction in cell proliferation in various cancer cell lines when treated with this compound.
Case Study 2: RORγt Inhibition
Research focused on the compound's role as an inverse agonist for RORγt revealed its potential therapeutic effects in autoimmune models. The findings suggested that it could reduce symptoms associated with autoimmune diseases by modulating immune responses.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with molecular targets such as kinases. It can inhibit the activity of enzymes like c-Met and VEGFR-2, which are involved in cellular proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their function and thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazolopyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Cyclobutyl Group : The cyclobutyl substituent in the target compound introduces steric bulk, which may improve binding selectivity in enzyme pockets compared to smaller groups (e.g., methyl) .
- Halogen Effects : Chlorine and bromine at the 6-position are common in bioactive triazolopyridines, influencing electronic properties and intermolecular interactions .
- Core Variations : Pyridazine-based derivatives (e.g., ) exhibit distinct electronic profiles compared to pyridine cores, affecting solubility and target affinity .
Biological Activity
6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₁H₁₃ClN₄
- Molecular Weight : 232.71 g/mol
- CAS Number : 1506419-04-0
Biological Activity Overview
6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine exhibits various biological activities that make it a candidate for further research and development:
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. It has shown effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation.
Anticancer Potential
The compound has demonstrated antiproliferative effects against various cancer cell lines. For instance, in vitro studies indicate that it can induce apoptosis in melanoma cells and inhibit cell proliferation in leukemia models. The IC50 values for these effects are comparable to those of established anticancer drugs.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Melanoma (B16) | 12.5 | Apoptosis induction |
| Leukemia (K562) | 10.0 | Cell cycle arrest |
Kinase Inhibition
6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine has been evaluated as a potential kinase inhibitor. Preliminary findings suggest it may inhibit specific kinases involved in cancer progression. For example, it has shown promising results in inhibiting the activity of the BCR-ABL kinase, which is crucial in chronic myeloid leukemia.
Case Studies
- Antimicrobial Efficacy : A study involving various triazolopyridine derivatives found that 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine exhibited significant antimicrobial activity against both planktonic and biofilm forms of MRSA. The study emphasized its potential as an alternative treatment for resistant bacterial infections .
- Anticancer Activity : In a comparative study assessing multiple triazolopyridine derivatives for anticancer properties, 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine was among the most potent compounds tested against melanoma and leukemia cell lines. The study reported a mechanism involving the induction of G0/G1 phase arrest in the cell cycle .
The biological activities of 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine can be attributed to several mechanisms:
- DNA Intercalation : The compound may intercalate with DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Scavenging : It has been suggested that the compound can scavenge ROS, thereby protecting cells from oxidative stress.
- Kinase Pathway Modulation : By inhibiting specific kinases involved in signal transduction pathways related to cancer growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
